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molecular formula C12H13NO B8543984 4-(1-Hydroxycyclopentyl)benzonitrile

4-(1-Hydroxycyclopentyl)benzonitrile

Cat. No. B8543984
M. Wt: 187.24 g/mol
InChI Key: PNRINHHZFWMNEP-UHFFFAOYSA-N
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Patent
US08470982B2

Procedure details

According to Example 2, the Grignard reagent 1C (freshly prepared via bromine-magnesium exchange[6] from 4-bromo-benzonitrile (400 mg, 2.20 mmol, 1.10 equiv) and i-PrMgCl.LiCl (1.00 M in THF; 2.16 mL, 2.16 mmol, 1.08 equiv) at −20° C.) was reacted with cyclopentanone (168 mg; 2.00 mmol) in the presence of LaCl3.2LiCl (0.33 M; 6.06 mL, 2.00 mmol, 1.00 equiv). The crude product was purified by flash column chromatography (silica; pentane:Et2O, 7:3) to give the desired product as a colorless oil (355 mg, 95%).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bromine magnesium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.16 mL
Type
reactant
Reaction Step Two
Quantity
168 mg
Type
reactant
Reaction Step Two
[Compound]
Name
LaCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
BrBr.[Mg].Br[C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1.C([Mg]Cl)(C)C.[Li+].[Cl-].[C:20]1(=[O:25])[CH2:24][CH2:23][CH2:22][CH2:21]1>>[OH:25][C:20]1([C:5]2[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=2)[CH2:24][CH2:23][CH2:22][CH2:21]1 |f:0.1,4.5|

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
bromine magnesium
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr.[Mg]
Name
Quantity
400 mg
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Two
Name
Quantity
2.16 mL
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
168 mg
Type
reactant
Smiles
C1(CCCC1)=O
Name
LaCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (silica; pentane:Et2O, 7:3)

Outcomes

Product
Name
Type
product
Smiles
OC1(CCCC1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 355 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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